molecular formula C10H14FNO B1527946 1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene CAS No. 1250220-60-0

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene

Cat. No.: B1527946
CAS No.: 1250220-60-0
M. Wt: 183.22 g/mol
InChI Key: WSPKKRXQPQTPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene is a chemical compound that holds immense potential in scientific research. It is available for purchase for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C10H14FNO . The molecular weight is 183.22 .

Scientific Research Applications

Chemical Synthesis and Derivatization

1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene, due to its structural features, might be utilized in chemical synthesis and derivatization processes. The presence of an amino group can allow for its participation in the formation of various amides and amines. For instance, compounds like 1-amino-1-phenylbutane are synthesized from related structures and serve as intermediates in producing biologically active molecules such as substituted triazoles, aminothiazoles, and neurokinin antagonists, highlighting the potential utility of this compound in synthesizing complex organic compounds (Nagarapu et al., 2009).

Analytical Chemistry

In analytical chemistry, derivatives similar to this compound might be involved in assay procedures, such as the determination of serum amino acids. The reactivity of such compounds with amino acids under specific conditions can be utilized for quantitative assays, reflecting the compound's potential role in developing analytical methodologies (Rapp, 1963).

Organometallic Chemistry

In organometallic chemistry, partially fluorinated benzenes, similar to the fluorobenzene moiety in this compound, are recognized for their utility as solvents in conducting reactions involving organometallic compounds and transition-metal-based catalysis. The fluorine substituents alter the electronic properties of the benzene ring, making such compounds valuable in studying metal-arene interactions and facilitating various organometallic reactions (Pike et al., 2017).

Properties

IUPAC Name

3-(2-fluorophenoxy)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPKKRXQPQTPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Reactant of Route 2
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Reactant of Route 3
Reactant of Route 3
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Reactant of Route 4
Reactant of Route 4
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Reactant of Route 5
Reactant of Route 5
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene
Reactant of Route 6
Reactant of Route 6
1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.